molecular formula C16H23N3O4S B2413626 4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)morpholine CAS No. 2108285-13-6

4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)morpholine

Cat. No. B2413626
CAS RN: 2108285-13-6
M. Wt: 353.44
InChI Key: VRPASYZBMBWLSL-UHFFFAOYSA-N
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Description

4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)morpholine is a useful research compound. Its molecular formula is C16H23N3O4S and its molecular weight is 353.44. The purity is usually 95%.
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Scientific Research Applications

Stereoselective Synthesis and PI3 Kinase Inhibition

The stereoselective synthesis of an active metabolite of the potent PI3 kinase inhibitor PKI-179, involving complex stereochemical determinations and synthetic routes, showcases a significant application of the compound in the realm of kinase inhibition research. The meticulous process underscores the compound's pivotal role in advancing therapeutic agents targeting PI3 kinases, a critical area in cancer research and therapy (Chen et al., 2010).

Advanced Heterocyclic Synthesis

Research into functionalized chloroenamines and their transformation into complex aminocyclopropane structures provides insight into the compound's utility in creating novel chemical entities. The ability to generate azabicyclo[3.1.0]hexane diastereomers from chloroenamines illustrates the compound's versatility in synthetic organic chemistry, offering pathways to new pharmacologically active compounds (Butz & Vilsmaier, 1993).

Tropane Alkaloid Derivatives Synthesis

The development of scopine containing β-amino acid derivatives, leveraging the tropane fragment common in natural alkaloids, exemplifies the compound's application in synthesizing molecules with potential physiological activity. This approach not only expands the chemical space for drug discovery but also offers a systematic methodology for exploring tropane-based therapeutic agents (Vlasova et al., 2006).

Novel Amidine Synthesis

The synthesis of novel N-heteroaryl amidines through a catalyst and additive-free reaction involving highly electrophilic azides with cyclic ketones and cycloaliphatic amines highlights a unique application of the compound in creating structurally complex and potentially bioactive molecules. This research opens new avenues for the development of amidine-based compounds with diverse biological activities (Efimov et al., 2016).

Constrained Bridged Amino Acids for Drug Discovery

The synthesis of novel, conformationally constrained bridged amino acids containing both morpholine and pyrrolidine motifs showcases the compound's utility as a scaffold for drug discovery. These rigid, three-dimensional structures can significantly impact the physicochemical and pharmacokinetic properties of drug candidates, demonstrating the compound's role in the innovative design of therapeutic agents (Wu et al., 2016).

properties

IUPAC Name

4-[(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c20-24(21,18-7-9-22-10-8-18)19-13-4-5-14(19)12-15(11-13)23-16-3-1-2-6-17-16/h1-3,6,13-15H,4-5,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPASYZBMBWLSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)N3CCOCC3)OC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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